molecular formula C19H17ClN2O2 B2585161 (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide CAS No. 365237-17-8

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide

Numéro de catalogue B2585161
Numéro CAS: 365237-17-8
Poids moléculaire: 340.81
Clé InChI: GJRKUJOMJRJTRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been studied extensively for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. By inhibiting these pathways, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been shown to be a selective inhibitor of JAK3, which is predominantly expressed in immune cells, and has minimal effects on JAK1 and JAK2, which are expressed in a variety of tissues.
Biochemical and Physiological Effects
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been shown to reduce the levels of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. By reducing the activity of T cells, B cells, and natural killer cells, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can also reduce the levels of autoantibodies and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is its selectivity for JAK3, which makes it a potentially safer alternative to non-selective JAK inhibitors, such as tofacitinib, which can cause adverse effects, such as infections, malignancies, and cardiovascular events. However, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has also been shown to cause adverse effects, such as anemia, thrombocytopenia, neutropenia, and infections, in some patients. Another limitation of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is its low solubility and bioavailability, which can limit its efficacy in vivo.

Orientations Futures

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has shown promising results in preclinical and clinical studies for its potential applications in treating autoimmune diseases. However, further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases, such as cancer and viral infections. Some of the future directions for (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide research include:
1. Developing more potent and selective JAK3 inhibitors with improved solubility and bioavailability.
2. Investigating the effects of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide on other immune cells, such as dendritic cells and macrophages.
3. Studying the potential applications of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide in combination with other drugs, such as biologics and small molecules.
4. Investigating the effects of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide on the microbiome and the gut-brain axis.
5. Developing biomarkers for predicting the response to (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide and monitoring its efficacy and safety.
In conclusion, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has shown promising results in preclinical and clinical studies, but further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases.

Méthodes De Synthèse

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzonitrile with 2-propan-2-yloxyphenylboronic acid in the presence of a palladium catalyst to form 2-cyano-3-(2-propan-2-yloxyphenyl)benzonitrile. The resulting compound is then reacted with 2-chloro-N-(4-piperidinyl)acetamide in the presence of a base to form the final product, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide.

Applications De Recherche Scientifique

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in treating autoimmune diseases. In preclinical studies, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been shown to inhibit the activation of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting these pathways, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.

Propriétés

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-13(2)24-18-10-6-3-7-14(18)11-15(12-21)19(23)22-17-9-5-4-8-16(17)20/h3-11,13H,1-2H3,(H,22,23)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRKUJOMJRJTRZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.